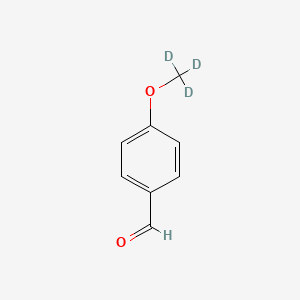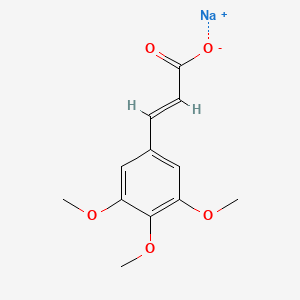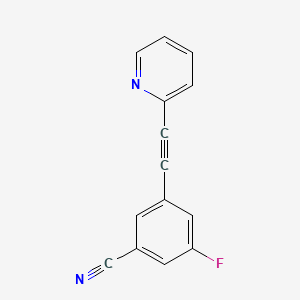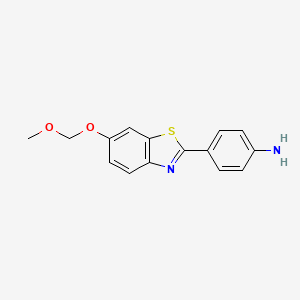
4-Metoxi-D3-benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-D3-benzaldehyde, also known as 4-(Methoxy-d3)benzaldehyde, is a deuterated form of 4-Methoxybenzaldehyde. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the aldehyde group (-CHO). The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific research applications .
Aplicaciones Científicas De Investigación
4-Methoxy-D3-benzaldehyde has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-D3-benzaldehyde can be synthesized through the reaction of iodomethane-D3 with 4-Hydroxybenzaldehyde. This reaction typically involves the use of a base such as sodium hydroxide in a solvent like methanol, followed by refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-D3-benzaldehyde are not widely documented, the general approach involves the use of deuterated reagents and standard organic synthesis techniques to ensure the incorporation of deuterium atoms into the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-D3-benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-D3-benzoic acid.
Reduction: 4-Methoxy-D3-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-D3-benzaldehyde involves its interaction with cellular components. For instance, it has been shown to disrupt cellular antioxidation systems in fungi, targeting enzymes like superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and inhibition of fungal growth . In medicinal chemistry, it acts as a fragment for synthesizing multi-target directed ligands, which can interact with multiple molecular targets involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde:
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Chlorobenzaldehyde: Contains a chlorine atom instead of a methoxy group.
4-Nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.
Uniqueness
4-Methoxy-D3-benzaldehyde is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated compounds .
Propiedades
IUPAC Name |
4-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1147648.png)



